molecular formula C28H26FNO3 B197508 (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol

Cat. No. B197508
M. Wt: 443.5 g/mol
InChI Key: ACYYHAZVNHMRMQ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol, also known as FMU-139 or 9-OMe-FMU-139, is a synthetic compound that belongs to the class of chromenoquinolines. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer.

Mechanism Of Action

The precise mechanism of action of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are key signaling molecules involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Physiologically, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.

Advantages And Limitations For Lab Experiments

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has several advantages for lab experiments. It exhibits potent anti-proliferative and anti-metastatic effects on various cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process that is essential for the elimination of cancer cells. However, (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol also has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and costly. Additionally, its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol. One direction is to further investigate its mechanism of action, particularly its effects on the AKT and ERK signaling pathways. Another direction is to study its potential therapeutic applications in other types of cancer, such as pancreatic and ovarian cancer. Additionally, studies could be conducted to investigate the potential use of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol in combination with other anti-cancer drugs to enhance its therapeutic effects. Finally, further studies could be conducted to optimize the synthesis process of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol to make it more efficient and cost-effective.

Synthesis Methods

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol can be synthesized through a multistep process involving the condensation of 2-fluoro-3-methylbenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde, followed by cyclization and methylation reactions. The final product is obtained through purification and isolation processes.

Scientific Research Applications

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol exhibits potent anti-proliferative and anti-metastatic effects on various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.

properties

Product Name

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol

Molecular Formula

C28H26FNO3

Molecular Weight

443.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol

InChI

InChI=1S/C28H26FNO3/c1-15-7-6-8-17(26(15)29)13-22-24-18(25-21(33-22)12-11-20(31)27(25)32-5)9-10-19-23(24)16(2)14-28(3,4)30-19/h6-14,30-31H,1-5H3/b22-13-

InChI Key

ACYYHAZVNHMRMQ-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C\2/C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F

SMILES

CC1=CC=CC(=C1F)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F

synonyms

5-((2-fluoro-3-methylphenyl)methylene)-2,5-dihydro-10-methoxy-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinolin-9-ol
LGD 5552
LGD-5552
LGD5552

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.